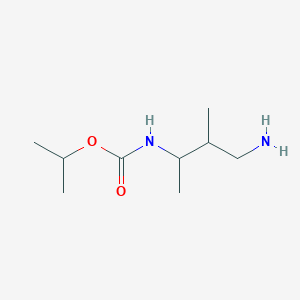

propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate

Description

Properties

IUPAC Name |

propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-6(2)13-9(12)11-8(4)7(3)5-10/h6-8H,5,10H2,1-4H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICGPIHGAQWSEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)NC(C)C(C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate typically involves the reaction of isopropyl alcohol with 4-amino-3-methylbutan-2-ol in the presence of a carbamoylating agent such as carbonyldiimidazole (CDI) or phosgene. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl group.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control of reaction conditions and improved safety compared to batch processes. The use of catalysts such as triethylamine (TEA) can enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed:

Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions used.

Reduction: Reduction reactions can produce amines or alcohols.

Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.

Scientific Research Applications

Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used as a reagent in biochemical assays to study enzyme activity and protein interactions.

Industry: It can be used as an intermediate in the production of various industrial chemicals and materials.

Mechanism of Action

Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate is similar to other carbamate derivatives, such as ethyl carbamate and methyl carbamate. it is unique in its structure and functional groups, which confer distinct chemical and biological properties. The presence of the isopropyl group and the amino group in its structure differentiates it from other carbamates and enhances its reactivity and versatility in various applications.

Comparison with Similar Compounds

Structural Features :

- The propan-2-yl group contributes to lipophilicity, influencing membrane permeability.

- The carbamate bridge (-O-C(=O)-N-) provides hydrolytic stability compared to esters, while remaining susceptible to enzymatic cleavage .

For example, phenyl isocyanate reacts with α-terpineol in chloroform with HCl catalysis to form carbamates . A plausible route for the target compound could involve reacting 4-amino-3-methylbutan-2-amine with propan-2-yl chloroformate under mild basic conditions.

Structural Analogues

Table 1: Structural Comparison of Carbamate Derivatives

Key Observations :

- Amino vs. Aromatic Substituents: The target compound’s amine group enhances hydrophilicity and hydrogen-bonding capacity compared to chlorophenyl or benzimidazole-thiazole derivatives, which prioritize lipophilicity and π-π stacking .

- Branched Alkyl Chains : The 3-methylbutan-2-yl group may improve metabolic stability over linear alkyl chains, as branching reduces oxidative degradation .

Physicochemical Properties

Table 2: Lipophilicity and Solubility Trends

Analysis :

- The target compound’s amine group lowers log P compared to halogenated or aromatic analogues, suggesting better aqueous solubility .

Biological Activity

Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate, also known as a derivative of carbamate compounds, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, synthesizing data from various studies, including structure-activity relationships (SAR), pharmacological evaluations, and case studies.

Chemical Structure and Properties

The compound features a propan-2-yl group attached to a carbamate moiety, with an amino group on a branched alkyl chain. Its molecular formula is C₉H₁₈N₂O₂, and it exhibits characteristics typical of carbamate derivatives, such as enzyme inhibition and receptor modulation.

Biological Activity Overview

- Mechanism of Action : The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been shown to modulate G-protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes.

-

Pharmacological Effects :

- Cyclic AMP Modulation : Studies indicate that this compound can influence cyclic AMP (cAMP) levels in cells expressing GPR88, a receptor implicated in neurological functions. It has been observed to inhibit isoproterenol-stimulated cAMP accumulation, suggesting that it acts as a GPR88 agonist .

- Inhibition of Enzymatic Activity : The compound has also been evaluated for its ability to inhibit lysosomal phospholipase A2 (LPLA2), which is involved in phospholipid metabolism. This inhibition could be relevant in understanding drug-induced phospholipidosis .

Structure-Activity Relationship (SAR)

The SAR studies have highlighted the importance of specific structural features for the biological activity of this compound. Variations in substituents on the amino group and modifications to the carbamate structure have been explored to enhance potency and selectivity against target receptors.

| Compound Variant | EC50 (nM) | Remarks |

|---|---|---|

| This compound | 877 | Baseline activity |

| Methyl analogue | 845 | Slightly less potent |

| Cyclohexyl analogue | 746 | Comparable potency |

Case Studies

- Neuropharmacological Studies : In vivo studies have demonstrated that this compound exhibits anxiolytic-like effects in animal models, indicating its potential utility in treating anxiety disorders. These effects are likely mediated through GPR88 activation, which influences dopaminergic signaling pathways .

- Toxicology Assessments : Toxicological evaluations indicate that the compound displays a favorable safety profile at therapeutic doses, with minimal cytotoxicity observed in cell viability assays. This aspect is crucial for its potential development as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.